Phellodendrine chloride
Overview
Description
Immunosuppressant and anti-inflammatory agent. Suppresses local semisyngeneic GvH reactions and systemic allogeneic GvH reactions. Active in vivo.
Phellodendrine is an alkaloid that has been found in P. amurense and has diverse biological activities. It inhibits acetylcholinesterase (AChE) activity (IC50 = 36.51 µM) and scavenges ABTS radicals in cell-free assays when used at concentrations ranging from 12.5 to 100 µM. Phellodendrine induces apoptosis in PANC-1 pancreatic cancer cells and reduces tumor growth in a PANC-1 mouse xenograft model. It inhibits the local graft versus host (GVH) reaction in irradiated mice receiving splenocyte grafts, indicating immunosuppressant activity, when administered at a dose of 20 mg/kg.
Phellodendrine Chloride is an alkaloid isolated from the Phellodrndron amurensis, which shows activity as an immunosuppressor against the cellular immune response.
Mechanism of Action
Target of Action
Phellodendrine chloride, an isoquinoline alkaloid derived from Phellodendri Cortex, has been shown to interact with several key targets. These include phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA) , mitogen-activated protein kinases 8 (MAPK8) , and insulin receptor (INSR) . These targets play crucial roles in various cellular processes, including inflammation and insulin resistance .
Mode of Action
This compound forms a stable complex with its targets through hydrophobic interaction and hydrogen bonding . For instance, in the case of INSR docking, leucine 1002 and valine 1010 of INSR form hydrophobic interactions with this compound . This interaction leads to changes in the activity of these targets, thereby influencing the cellular processes they regulate.
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to regulate the phosphatidylinositol 3-kinase/protein kinase B signaling pathway , mitogen-activated protein kinase signaling pathway , and interleukin-17 signaling pathway . These pathways are involved in processes such as insulin resistance, insulin secretion, and inflammatory response . By interacting with its targets, this compound can influence these pathways and their downstream effects.
Pharmacokinetics
Drug-like properties generally include a balance between lipophilicity and hydrophilicity, which can impact a compound’s bioavailability
Result of Action
This compound has been shown to have various effects at the molecular and cellular level. For instance, it has been found to promote autophagy by regulating the AMPK/mTOR signaling pathway . It also reduces the levels of IL-6, a pro-inflammatory cytokine, in RAW264.7 cells . Moreover, it has been shown to reduce intestinal damage in ulcerative colitis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the abundance of flora and the content of beneficial bacteria can affect the therapeutic effects of this compound . Additionally, the geographical origin of the Phellodendri Cortex from which this compound is derived can influence the content of active ingredients . Therefore, environmental factors can play a significant role in the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Phellodendrine chloride has been shown to interact with various biomolecules. It suppresses the proliferation of KRAS mutated pancreatic cancer cells through inhibition of nutrients uptake via macropinocytosis . This suggests that this compound may interact with enzymes and proteins involved in nutrient uptake and cell proliferation .
Cellular Effects
This compound influences cell function by regulating the AMPK/mTOR pathway, promoting autophagy, and reducing the intestinal damage of ulcerative colitis . This suggests that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it suppresses the proliferation of KRAS mutated pancreatic cancer cells through inhibition of nutrients uptake via macropinocytosis .
Temporal Effects in Laboratory Settings
It is known that this compound promotes autophagy by regulating the AMPK/mTOR pathway , suggesting potential long-term effects on cellular function.
Metabolic Pathways
This compound is likely involved in various metabolic pathways due to its interactions with enzymes and proteins involved in nutrient uptake and cell proliferation
Subcellular Localization
Given its known effects on cell signaling pathways and gene expression, it is plausible that this compound could be directed to specific compartments or organelles within the cell .
Properties
IUPAC Name |
(13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4.ClH/c1-21-5-4-12-8-19(24-2)18(23)10-15(12)16(21)6-13-7-17(22)20(25-3)9-14(13)11-21;/h7-10,16H,4-6,11H2,1-3H3,(H-,22,23);1H/t16-,21?;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLDSNPMIYUWGN-OOJQBDKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C4C2)OC)O)O)OC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]12CCC3=CC(=C(C=C3[C@@H]1CC4=CC(=C(C=C4C2)OC)O)O)OC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104112-82-5 | |
Record name | Phellodendrine chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104112825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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